Hopantenic Acid vs. GABA: 53% Increase in Cortical GABA Receptor Binding Following Repeated Administration in Rat Brain
In a radioreceptor assay, calcium hopantenate (HOPA) exhibited a cross-reactive potency of 0.2% relative to GABA in directly inhibiting [³H]-GABA receptor binding [1]. However, the critical differentiating effect emerged upon repeated administration: after 7 consecutive days of HOPA treatment (250 mg/kg/day), GABA receptor binding in the cerebral cortex increased by 53% relative to untreated controls, with no change observed in the rest of the forebrain [1]. This region-specific receptor sensitization distinguishes hopantenic acid from direct GABA agonists, which typically induce receptor downregulation with chronic use. Benzodiazepine, muscarinic cholinergic, enkephalin, and TRH receptor bindings remained unaffected even at 100 μM HOPA concentrations, demonstrating target selectivity [1].
| Evidence Dimension | GABA receptor binding in cerebral cortex after repeated administration |
|---|---|
| Target Compound Data | 53% increase in GABA receptor binding |
| Comparator Or Baseline | Untreated control rats (baseline GABA receptor binding levels) |
| Quantified Difference | 53% increase |
| Conditions | Rat cerebral cortex; calcium hopantenate 250 mg/kg/day i.p. for 7 consecutive days; [³H]-GABA radioreceptor assay |
Why This Matters
Demonstrates that hopantenic acid produces sustained GABA receptor sensitization rather than direct agonism or receptor downregulation, a key differentiator for chronic neurological applications where long-term GABAergic tone enhancement is required without tolerance development.
- [1] Ogawa N, Tsukamoto S, Hirose Y, Kuroda H. Effects of calcium hopantenate on neurotransmitter receptors in the rat brain. Jpn J Pharmacol. 1985;37(1):45-50. DOI: 10.1254/jjp.37.45 View Source
